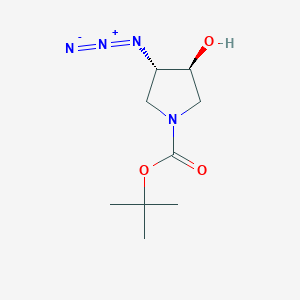

trans-3-Azido-1-Boc-4-hydroxypyrrolidine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Azido-1-Boc-4-hydroxypyrrolidine typically involves the azidation of a suitable precursor, such as a pyrrolidine derivative. The reaction conditions often include the use of azidating agents like sodium azide (NaN3) in the presence of a solvent such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-Azido-1-Boc-4-hydroxypyrrolidine can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-3-Azido-1-Boc-4-hydroxypyrrolidine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in click chemistry, where azides react with alkynes to form triazoles .

Biology: In biological research, the compound is used to study protein interactions and modifications. Its azido group allows for bioorthogonal labeling, enabling the tracking of biomolecules in living systems .

Medicine: While not used directly as a therapeutic agent, this compound is employed in the development of drug candidates and the study of biochemical pathways .

Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials, particularly those requiring precise molecular modifications .

Mechanism of Action

The mechanism of action of trans-3-Azido-1-Boc-4-hydroxypyrrolidine involves its ability to participate in bioorthogonal reactions. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This property is exploited in various labeling and tracking applications in biological systems .

Comparison with Similar Compounds

- trans-3-Azido-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester

- tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate

Uniqueness: trans-3-Azido-1-Boc-4-hydroxypyrrolidine is unique due to its specific structural features, including the presence of both an azido group and a Boc-protected hydroxyl group. This combination allows for versatile chemical modifications and applications in various fields .

Biological Activity

Trans-3-Azido-1-Boc-4-hydroxypyrrolidine is a chemical compound characterized by its unique structural features, including an azido group at the 3-position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a hydroxyl group at the 4-position of a pyrrolidine ring. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.

The presence of the azido group allows for significant reactivity in click chemistry, especially in copper-catalyzed azide-alkyne cycloaddition reactions. This makes this compound a valuable intermediate for synthesizing more complex molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₄O₃ |

| Molecular Weight | 216.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antiviral and Anticancer Properties

Research indicates that azido compounds, including this compound, exhibit various biological properties. Notably, they have been linked to anti-HIV and anticancer effects. The mechanism of action is thought to involve interference with viral replication processes and induction of apoptosis in cancer cells.

- Antiviral Activity : Azido compounds have shown promise in inhibiting HIV replication by targeting specific viral enzymes or proteins essential for the viral life cycle.

- Anticancer Activity : Studies have demonstrated that compounds with azido groups can induce apoptosis in various cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as cell proliferation and apoptosis. The azido group can facilitate the formation of reactive intermediates that may disrupt normal cellular functions.

Case Studies and Research Findings

Several studies have explored the biological implications of azido-containing compounds:

- Study on Antiviral Properties : A study demonstrated that azido derivatives could inhibit HIV replication in vitro, suggesting that this compound may share similar properties due to its structural features .

- Anticancer Activity Assessment : In another investigation focusing on various azido compounds, it was found that they could effectively induce apoptosis in cancer cell lines through caspase activation .

Comparative Analysis with Related Compounds

This compound can be compared with other pyrrolidine derivatives to elucidate its unique biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-4-hydroxypyrrolidine | Amino group instead of azido | More basic; less potent antiviral |

| 4-Hydroxypyrrolidine | Lacks both azido and Boc groups | Limited biological activity |

| 3-Azidopiperidine | Azido group on a piperidine ring | Different reactivity profile |

| 1-Boc-3-amino-4-hydroxy-pyrrolidine | Contains Boc protection but lacks azido | Focus on amine reactivity |

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWBTQKOSPXYIE-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931998 | |

| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143700-05-4 | |

| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143700-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.